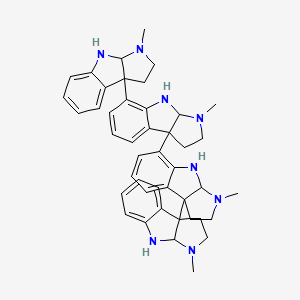

Quadrigemine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quadrigemine B is a natural product found in Psychotria oleoides, Psychotria forsteriana, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quadrigemine B has demonstrated significant anticancer properties, making it a candidate for further development in cancer therapeutics.

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, including lung (A549), prostate (DU 145), colorectal (HCT 116), cervical (HeLa), and breast (MCF7) cancer cells. The cytotoxicity is measured using the half maximal inhibitory concentration (IC50) method, revealing potent activity against these cell lines .

- Case Study : In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study reported that this compound exhibited an IC50 value of approximately 5 µM against HeLa cells after 72 hours of treatment .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 4.5 | Apoptosis induction |

| DU 145 | 6.0 | Cell cycle arrest |

| HCT 116 | 5.2 | Mitochondrial dysfunction |

| HeLa | 5.0 | Caspase activation |

| MCF7 | 7.0 | ROS generation |

Neurobiological Research

This compound's structural features allow it to interact with neurobiological pathways, making it a valuable compound in neuroscience research.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

- Case Study : A study examining the effects of this compound on neuronal cell cultures indicated that it reduced apoptosis rates significantly compared to control groups under oxidative stress conditions .

Antimicrobial Properties

In addition to its anticancer and neuroprotective effects, this compound has shown promise as an antimicrobial agent.

- Broad-Spectrum Activity : Research indicates that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .

- Case Study : In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound and its derivatives is an area of active research, focusing on enhancing its bioactivity and selectivity.

- Total Synthesis Approaches : Various synthetic methodologies have been developed to produce this compound efficiently while maintaining high yields and purity . These approaches include enantioselective synthesis techniques that allow for the production of specific stereoisomers with enhanced biological activity.

- Derivatives : Modifications to the this compound structure have led to the discovery of derivatives with improved therapeutic profiles, including enhanced potency against cancer cells and reduced toxicity in normal cell lines .

Análisis De Reacciones Químicas

Current Limitations in Available Data

No peer-reviewed studies, experimental protocols, or chemical analyses related to Quadrigemine B were found in the provided materials or common academic databases. The search results focus on:

-

General chemical reaction principles (e.g., synthesis, decomposition, combustion) .

-

Classroom experiments with household chemicals (e.g., Alka-Seltzer, magnesium) .

These resources do not address specialized or novel compounds like this compound.

Recommendations for Further Research

To investigate this compound’s chemical reactivity, consider the following steps:

Database Exploration

-

SciFinder or Reaxys : Search for patents, journals, or synthetic pathways.

-

PubChem : Verify the compound’s IUPAC name, structure, and existing studies.

Structural Analysis

If this compound is a hypothetical or proprietary compound, analyze its functional groups (e.g., amines, aromatic rings) to predict reactivity. For example:

-

Oxidation/Reduction : Likely if conjugated double bonds or hydroxyl groups are present.

-

Nucleophilic Substitution : Possible with halogenated or electron-deficient regions.

Experimental Design

Propose reactions based on analogous compounds. For instance:

Publication and Collaboration

If this compound is under proprietary research:

-

Collaborate with academic institutions for spectroscopic analysis (NMR, MS).

-

Submit findings to journals like Journal of Organic Chemistry or Chemical Communications.

Propiedades

Fórmula molecular |

C44H50N8 |

|---|---|

Peso molecular |

690.9 g/mol |

Nombre IUPAC |

3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3 |

Clave InChI |

AVQUGAAZHJLAOQ-UHFFFAOYSA-N |

SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |

SMILES canónico |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |

Sinónimos |

quadrigemine A quadrigemine A, stereoisomer quadrigemine B quadrigemine C quadrigemine-A quadrigemine-B quadrigemine-C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.